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molecular formula C13H18O4S B009341 (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate CAS No. 101691-65-0

(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate

Cat. No. B009341
M. Wt: 270.35 g/mol
InChI Key: DCBKCZSYJRZBDB-UHFFFAOYSA-N
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Patent
US07776875B2

Procedure details

At room temperature, a mixture of (tetrahydro-pyran-4-yl)-methanol (2.4 g, 20.7 mmol), p-toluenesulfonyl chloride (6.73 g, 35.4 mmol), triethylamine (6.6 mL, 47.6 mmol) and DMAP (0.288 g, 2.36 mmol) in DCM (50 mL) was stirred overnight. The solution was washed with water and brine, dried over anhydrous Na2SO4 and concentrated. The residue was purified by column chromatography to give the title compound as an oil (4.2 g).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
6.73 g
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0.288 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([CH2:7][OH:8])[CH2:3][CH2:2]1.[C:9]1([CH3:19])[CH:14]=[CH:13][C:12]([S:15](Cl)(=[O:17])=[O:16])=[CH:11][CH:10]=1.C(N(CC)CC)C>CN(C1C=CN=CC=1)C.C(Cl)Cl>[O:1]1[CH2:6][CH2:5][CH:4]([CH2:7][O:8][S:15]([C:12]2[CH:13]=[CH:14][C:9]([CH3:19])=[CH:10][CH:11]=2)(=[O:17])=[O:16])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
O1CCC(CC1)CO
Name
Quantity
6.73 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
6.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.288 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The solution was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1CCC(CC1)COS(=O)(=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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